benzene-1,3,5-triol;benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

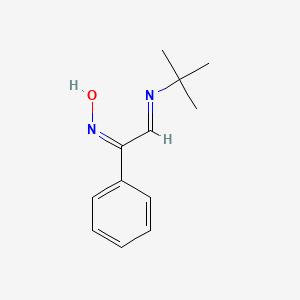

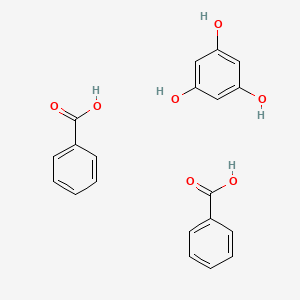

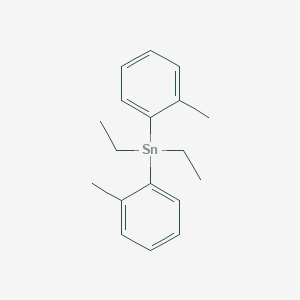

Benzene-1,3,5-triol: benzoic acid are two distinct organic compounds with significant roles in various scientific fields. Benzene-1,3,5-triol is a trihydroxybenzene, characterized by three hydroxyl groups attached to a benzene ring at positions 1, 3, and 5 . Benzoic acid, on the other hand, is a simple aromatic carboxylic acid with the formula C₆H₅COOH . Both compounds are known for their unique chemical properties and wide range of applications.

Preparation Methods

Benzene-1,3,5-triol: can be synthesized through the hydrolysis of benzene-1,3,5-triamine and its derivatives . This process involves the hydrolysis of trinitrobenzene, which is converted to benzene-1,3,5-triol through a series of reduction and hydrolysis steps.

Benzoic acid: can be prepared through several methods:

Oxidation of Toluene: Toluene is catalytically oxidized with air in the presence of vanadium pentoxide (V₂O₅) or manganese and cobalt acetates to produce benzoic acid.

Hydrolysis of Benzene Trichloride: Benzene trichloride is hydrolyzed with calcium hydroxide in the presence of iron powder as a catalyst.

Decarboxylation of Sodium Benzoate: Sodium benzoate is heated with soda lime to produce benzene and sodium carbonate.

Chemical Reactions Analysis

Benzene-1,3,5-triol: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Benzoic acid: undergoes several types of reactions:

Reduction: It can be reduced to benzyl alcohol.

Substitution: The carboxyl group can be substituted with other functional groups.

Esterification: It reacts with alcohols to form esters.

Scientific Research Applications

Benzene-1,3,5-triol: has various applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in the study of enzyme activities and metabolic pathways.

Benzoic acid: is widely used in:

Food Industry: As a preservative due to its antimicrobial properties.

Pharmaceuticals: As an intermediate in the synthesis of various drugs.

Chemistry: As a precursor for the synthesis of other organic compounds.

Mechanism of Action

Benzene-1,3,5-triol: exerts its effects through its interaction with various molecular targets and pathways. It acts as a spasmolytic agent by inhibiting the contraction of smooth muscles in the digestive and biliary tracts .

Benzoic acid: inhibits the growth of mold, yeast, and some bacteria by being absorbed into the cell and disrupting metabolic processes . It is conjugated to glycine in the liver and excreted as hippuric acid .

Comparison with Similar Compounds

Benzene-1,3,5-triol: is one of three isomeric benzenetriols. The other two isomers are:

- Hydroxyquinol (1,2,4-benzenetriol)

- Pyrogallol (1,2,3-benzenetriol)

Benzoic acid: can be compared with other aromatic carboxylic acids, such as:

- Salicylic acid (2-hydroxybenzoic acid)

- Phthalic acid (benzene-1,2-dicarboxylic acid)

Both benzene-1,3,5-triol and benzoic acid have unique properties that make them valuable in various scientific and industrial applications.

Properties

CAS No. |

62939-02-0 |

|---|---|

Molecular Formula |

C20H18O7 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

benzene-1,3,5-triol;benzoic acid |

InChI |

InChI=1S/2C7H6O2.C6H6O3/c2*8-7(9)6-4-2-1-3-5-6;7-4-1-5(8)3-6(9)2-4/h2*1-5H,(H,8,9);1-3,7-9H |

InChI Key |

HUOITBOJIAIFGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C=C1O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)

![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)

![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)

![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)

![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)

![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)

![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)